4,5-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile
Overview
Description
4,5-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile is a complex organic compound featuring a benzene ring substituted with two cyano groups and two triazole groups. The triazole groups are further substituted with methyl groups. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile typically involves multiple steps. One common method includes the reaction of 4,5-dichlorophthalonitrile with 4-methyl-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the triazole groups can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Substitution: The triazole groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted triazole derivatives
Scientific Research Applications
4,5-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4,5-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The triazole groups can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl derivatives: Similar in structure but with different substituents on the triazole rings.
1,4-Bis(5-methyl-1H-1,2,4-triazol-3-yl)benzene: Lacks the cyano groups present in 4,5-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile
Uniqueness
This compound is unique due to the presence of both cyano and triazole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8S2/c1-21-7-17-19-13(21)23-11-3-9(5-15)10(6-16)4-12(11)24-14-20-18-8-22(14)2/h3-4,7-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSGTEXBSOWCOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C(=C2)C#N)C#N)SC3=NN=CN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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